molecular formula C21H20N2O4 B5540591 N'-(3,4-dimethoxybenzylidene)-2-(1-naphthyloxy)acetohydrazide

N'-(3,4-dimethoxybenzylidene)-2-(1-naphthyloxy)acetohydrazide

Cat. No. B5540591
M. Wt: 364.4 g/mol
InChI Key: PQVJIZRAZBYHEI-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3,4-dimethoxybenzylidene)-2-(1-naphthyloxy)acetohydrazide, also known as "DAN", is a chemical compound that has received significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of hydrazones and has a molecular weight of 358.44 g/mol.

Scientific Research Applications

Vibrational and Structural Analysis

A study conducted by Srivastava et al. (2014) utilized DFT-B3LYP/6-311G calculations to explore the structural and vibrational properties of a similar compound, N'-(3,4-dimethoxybenzylidene)-2-(1-naphthyloxy)acetohydrazide. The research demonstrated a good correlation between experimental and calculated bond lengths and vibrational frequencies, highlighting the compound's potential in material science for its unique structural and vibrational attributes. Atoms-in-molecule analysis revealed intra-molecular hydrogen bonding, impacting the molecule's properties (Srivastava, Narayana, Sarojini, & Misra, 2014).

Synthesis and Bioactive Molecule Development

Research by Alonso, Ramón, and Yus (1997) focused on the synthesis of 5-substituted resorcinols, using a process that could be related to the synthesis of compounds similar to this compound. Their method involved reactions with different aldehydes, highlighting the compound's versatility in synthesizing a variety of bioactive molecules with potential applications in drug development and medicinal chemistry (Alonso, Ramón, & Yus, 1997).

Nonlinear Optical Properties

A study by Naseema et al. (2010) on the nonlinear optical properties of hydrazones, including compounds structurally similar to this compound, revealed significant findings. The research indicated that these compounds exhibit promising optical power limiting behavior and potential for application in optical device technologies such as limiters and switches, due to their effective third-order nonlinear optical properties (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).

Anticancer Activity

Salahuddin et al. (2014) conducted a study on the synthesis and anticancer evaluation of compounds including 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole, which shares a structural motif with this compound. The compounds demonstrated notable in vitro anticancer activity against various cancer cell lines, suggesting potential therapeutic applications (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

properties

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-naphthalen-1-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-25-19-11-10-15(12-20(19)26-2)13-22-23-21(24)14-27-18-9-5-7-16-6-3-4-8-17(16)18/h3-13H,14H2,1-2H3,(H,23,24)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVJIZRAZBYHEI-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)COC2=CC=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)COC2=CC=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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